Cas no 874754-22-0 (6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one)
6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Triazin-5(2H)-one, 6-(3,4-difluorophenyl)-3,4-dihydro-3-thioxo-
- 6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
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- Inchi: 1S/C9H5F2N3OS/c10-5-2-1-4(3-6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,(H2,12,14,15,16)
- InChI Key: JXUKXRHVTUCMBP-UHFFFAOYSA-N
- SMILES: N1=C(C2=CC=C(F)C(F)=C2)C(=O)NC(=S)N1
6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-15337-0.05g |
6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one |
874754-22-0 | 0.05g |
$64.0 | 2023-02-09 | ||
| Enamine | EN300-15337-0.1g |
6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one |
874754-22-0 | 0.1g |
$83.0 | 2023-02-09 | ||
| Enamine | EN300-15337-0.25g |
6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one |
874754-22-0 | 0.25g |
$116.0 | 2023-02-09 | ||
| Enamine | EN300-15337-0.5g |
6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one |
874754-22-0 | 0.5g |
$218.0 | 2023-02-09 | ||
| Enamine | EN300-15337-1.0g |
6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one |
874754-22-0 | 1.0g |
$314.0 | 2023-02-09 | ||
| Enamine | EN300-15337-2.5g |
6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one |
874754-22-0 | 2.5g |
$614.0 | 2023-02-09 | ||
| Enamine | EN300-15337-5.0g |
6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one |
874754-22-0 | 5.0g |
$908.0 | 2023-02-09 | ||
| Enamine | EN300-15337-10.0g |
6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one |
874754-22-0 | 10.0g |
$1346.0 | 2023-02-09 | ||
| Ambeed | A1045272-1g |
6-(3,4-Difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one |
874754-22-0 | 95% | 1g |
$255.0 | 2025-04-16 | |
| Ambeed | A1045272-5g |
6-(3,4-Difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one |
874754-22-0 | 95% | 5g |
$741.0 | 2025-04-16 |
6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one Suppliers
6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one
Introduction to 6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 874754-22-0) and Its Emerging Applications in Chemical Biology
The compound 6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 874754-22-0) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, characterized by a triazine core, difluorophenyl substituents, and a sulfanyl group, make it a versatile scaffold for designing novel bioactive molecules. This introduction delves into the molecular properties of this compound, explores its relevance in contemporary research, and highlights its applications in drug discovery and molecular interactions.
The triazine ring in this compound is a well-studied heterocyclic system known for its stability and reactivity, which can be modulated by functionalization at various positions. The presence of difluorophenyl groups introduces electronic and steric effects that can fine-tune the compound's interactions with biological targets. Specifically, the electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the triazine core, making it an attractive platform for further derivatization. Additionally, the sulfanyl group at the 3-position adds another layer of reactivity, enabling nucleophilic substitution reactions that can be exploited in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Studies using molecular docking simulations suggest that the difluorophenyl moiety can effectively engage with aromatic pockets in protein targets, while the triazine core and sulfanyl group provide key interactions through hydrogen bonding and hydrophobic effects. These insights have guided the design of analogs with enhanced binding affinity and selectivity. For instance, modifications at the 5-position of the triazine ring have been shown to improve solubility and metabolic stability, crucial factors for drug-like properties.
In the context of drug discovery, this compound has been explored as a potential scaffold for inhibitors of enzymes involved in inflammatory pathways. The triazine derivatives have demonstrated promising activity against targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. Preliminary in vitro studies indicate that certain analogs exhibit inhibitory effects comparable to known therapeutic agents but with improved selectivity profiles. This makes them valuable candidates for further optimization as lead compounds.
The role of fluorine-containing aromatic rings in medicinal chemistry cannot be overstated. The difluorophenyl group in this compound not only enhances binding but also contributes to metabolic stability by preventing unwanted oxidative degradation. This feature is particularly relevant for designing drugs with longer half-lives and reduced side effects. Furthermore, fluorine atoms can influence pharmacokinetic properties such as lipophilicity and cell membrane permeability, making them indispensable in structure-activity relationship (SAR) studies.
Another exciting application of this compound lies in its use as a probe for studying protein-protein interactions (PPIs). The combination of hydrophobic patches provided by the difluorophenyl group and hydrogen bonding capabilities of the triazine ring allows it to interact with a wide range of protein targets. Researchers have leveraged this property to develop fluorescent probes that report on PPIs relevant to diseases such as cancer and neurodegeneration. Such tools are invaluable for understanding disease mechanisms at the molecular level and identifying new therapeutic intervention points.
The synthesis of this compound presents an interesting challenge due to its multi-functionalized structure. However, modern synthetic methodologies have made it more accessible than ever before. Transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the difluorophenyl moiety efficiently. Additionally, organosulfur chemistry has enabled the introduction of the sulfanyl group with high regioselectivity. These advances have not only streamlined synthesis but also opened up new avenues for modifying the compound's structure without compromising its bioactivity.
Future directions in research on this compound include exploring its potential as an intermediate in polymer chemistry. The triazine ring is known to participate in condensation reactions with carboxylic acids or phenols to form polyamides or polyesters, respectively. By incorporating functional groups like difluorophenyl or sulfanyl, researchers can tailor the properties of these polymers for specific applications such as biodegradable materials or coatings with enhanced thermal stability.
In conclusion,6-(3,4-difluorophenyl)-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 874754-22-0) is a multifaceted molecule with broad utility across chemical biology and pharmaceutical research. Its unique structural features make it an excellent scaffold for designing bioactive molecules with potential therapeutic applications. The combination of computational modeling, synthetic chemistry advancements, and biological assays continues to unlock new possibilities for this compound and its derivatives.
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